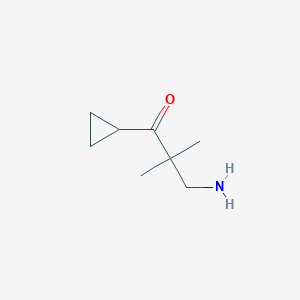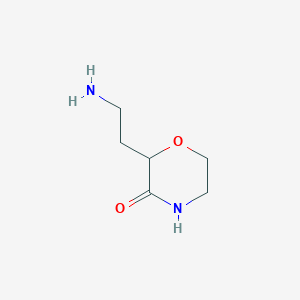
2-(2-Aminoethyl)morpholin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Aminoethyl)morpholin-3-one: is an organic compound with the molecular formula C₆H₁₂N₂O₂ . This compound is part of the morpholine family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of a morpholine ring substituted with an aminoethyl group at the second position and a ketone group at the third position.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-(2-Aminoethyl)morpholin-3-one typically begins with readily available starting materials such as ethanolamine and morpholine.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods focus on using cost-effective raw materials, minimizing waste, and ensuring high yields.
化学反応の分析
Types of Reactions:
Oxidation: 2-(2-Aminoethyl)morpholin-3-one can undergo oxidation reactions, often resulting in the formation of corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The aminoethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products:
Oxidation: Formation of oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted morpholine derivatives
科学的研究の応用
Chemistry: 2-(2-Aminoethyl)morpholin-3-one is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the synthesis of complex molecules used in medicinal chemistry .
Biology: In biological research, this compound is used to study enzyme interactions and as a ligand in biochemical assays. It is also employed in the development of fluorescent probes for imaging applications .
Medicine: this compound has potential therapeutic applications. It is investigated for its role in modulating lysosomal pH and as a potential treatment for lysosome-related diseases .
Industry: In the industrial sector, this compound is used in the production of polymers and as a corrosion inhibitor. It is also utilized in the synthesis of agrochemicals and other specialty chemicals .
作用機序
The mechanism of action of 2-(2-Aminoethyl)morpholin-3-one involves its interaction with specific molecular targets. One of the primary mechanisms is the modulation of lysosomal pH. The compound acts as a lysosomal pH modulator by facilitating the transmembrane transport of chloride anions, disrupting the homeostasis of lysosomal pH, and inactivating lysosomal enzymes such as Cathepsin B .
類似化合物との比較
- 4-(2-Aminoethyl)morpholine
- Morpholin-3-one
- Thiomorpholin-3-one
Comparison:
- 4-(2-Aminoethyl)morpholine: This compound has a similar structure but lacks the ketone group at the third position. It is widely used in biomedical applications as a lysosome-targeting group .
- Morpholin-3-one: This compound is similar but does not have the aminoethyl substitution. It is used in the synthesis of heterocyclic phosphonates .
- Thiomorpholin-3-one: This compound contains a sulfur atom in place of the oxygen atom in the morpholine ring. It is used in the synthesis of bisphosphonates .
Uniqueness: 2-(2-Aminoethyl)morpholin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate lysosomal pH and its applications in various fields make it a valuable compound for research and industrial purposes.
特性
分子式 |
C6H12N2O2 |
|---|---|
分子量 |
144.17 g/mol |
IUPAC名 |
2-(2-aminoethyl)morpholin-3-one |
InChI |
InChI=1S/C6H12N2O2/c7-2-1-5-6(9)8-3-4-10-5/h5H,1-4,7H2,(H,8,9) |
InChIキー |
GCJKTTFNJLAOPE-UHFFFAOYSA-N |
正規SMILES |
C1COC(C(=O)N1)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(Benzyloxy)methyl]-3-(bromomethyl)oxane](/img/structure/B13178841.png)
![6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one](/img/structure/B13178852.png)

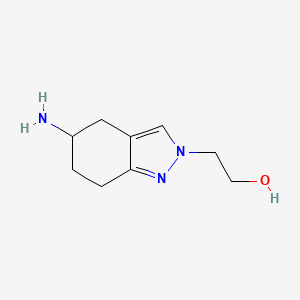
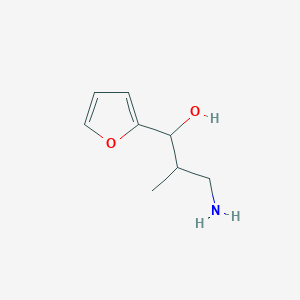
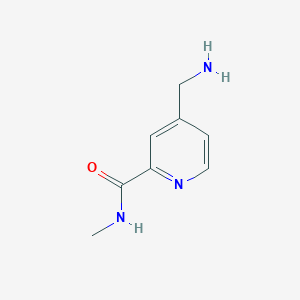
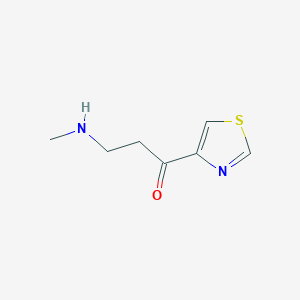
![Methyl 2,5,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13178886.png)
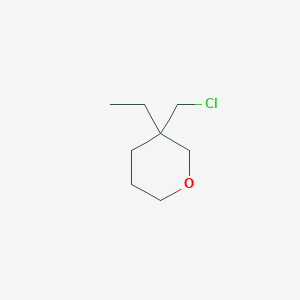
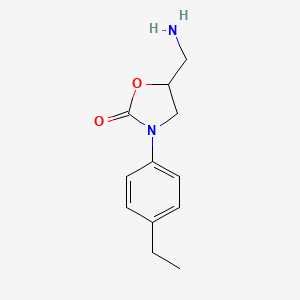
![4-Chloro-6-[cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13178908.png)

